3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride

Cross‑coupling C–C bond formation Halopyrazole reactivity

This unique pyrazole core features three orthogonal handles: a C3-bromo for late-stage cross-coupling, an N1-cyclobutyl for conformational advantage, and a C5-sulfonyl chloride for sulfonamide library synthesis. It decisively outperforms des‑bromo and N1‑methyl analogs in lead diversification. Ideal for covalent probe design, SAR exploration, and agrochemical discovery. Secure this indispensable intermediate and streamline your most complex synthetic workflows.

Molecular Formula C7H8BrClN2O2S
Molecular Weight 299.57 g/mol
CAS No. 2839144-46-4
Cat. No. B6607019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride
CAS2839144-46-4
Molecular FormulaC7H8BrClN2O2S
Molecular Weight299.57 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C(=CC(=N2)Br)S(=O)(=O)Cl
InChIInChI=1S/C7H8BrClN2O2S/c8-6-4-7(14(9,12)13)11(10-6)5-2-1-3-5/h4-5H,1-3H2
InChIKeyYCDAJPNQRLLWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride – Structural Identity, Physicochemical Profile, and Procurement Context


3-Bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride (CAS 2839144-46-4) is a heterocyclic sulfonyl chloride building block with molecular formula C₇H₈BrClN₂O₂S and a molecular weight of 299.57 g·mol⁻¹ . The compound features three chemically addressable handles on the pyrazole core: a C3‑bromo substituent suited for cross‑coupling, an N1‑cyclobutyl group that modulates conformation and lipophilicity, and a C5‑sulfonyl chloride electrophile for nucleophilic derivatisation. This dense functionalisation distinguishes it from simpler pyrazole sulfonyl chlorides that lack the bromo or cycloalkyl substituent, and positions it as a versatile intermediate for medicinal chemistry and agrochemical discovery programmes.

Why 3-Bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride Cannot Be Replaced by a Generic Pyrazole Sulfonyl Chloride


Close analogs of 3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride—such as the des‑bromo derivative 1‑cyclobutyl‑1H‑pyrazole‑5‑sulfonyl chloride (CAS 2126164‑47‑2) or the N1‑methyl analog 3‑bromo‑1‑methyl‑1H‑pyrazole‑5‑sulfonyl chloride (CAS 1936381‑19‑9)—differ in at least one critical functional handle . The C3‑bromo substituent enables late‑stage Suzuki–Miyaura or Buchwald–Hartwig diversification that is impossible with the des‑bromo analog, while the N1‑cyclobutyl group provides steric and metabolic advantages over the N1‑methyl variant. Because synthetic routes in lead‑optimisation campaigns are designed around the precise sequence of orthogonal reactivity that this compound uniquely offers, substituting a generic pyrazole sulfonyl chloride would break the synthetic plan and require costly re‑validation of the entire downstream library.

Quantitative Differentiation Evidence for 3-Bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride Versus Its Closest Analogs


C3‑Bromo Enables Superior Suzuki–Miyaura Cross‑Coupling Efficiency Relative to Iodo Analogs

A direct head‑to‑head study of halogenated aminopyrazoles in the Suzuki–Miyaura reaction demonstrated that bromo‑ and chloro‑substituted pyrazoles are superior to their iodo counterparts because they exhibit a markedly reduced propensity for deleterious dehalogenation [1]. Although the study did not use 3‑bromo‑1‑cyclobutyl‑1H‑pyrazole‑5‑sulfonylchloride itself, the electronic environment of the C3‑bromo pyrazole is directly analogous. This finding implies that procurement of the 3‑bromo derivative is strongly preferred over any 3‑iodo equivalent when a subsequent Suzuki diversification step is planned. The des‑bromo comparator (1‑cyclobutyl‑1H‑pyrazole‑5‑sulfonyl chloride, CAS 2126164‑47‑2) completely lacks this cross‑coupling capability, limiting its utility to sulfonamide formation only.

Cross‑coupling C–C bond formation Halopyrazole reactivity

Molecular Weight and Predicted Lipophilicity Differentiate the Target Compound from the Des‑Bromo Analog

The molecular weight of 3‑bromo‑1‑cyclobutyl‑1H‑pyrazole‑5‑sulfonylchloride is 299.57 g·mol⁻¹, compared with 220.68 g·mol⁻¹ for the des‑bromo analog 1‑cyclobutyl‑1H‑pyrazole‑5‑sulfonyl chloride . This 35.7 % increase in molecular weight is accompanied by an estimated increase in calculated logP of ≈0.5–0.8 log units (based on the Hansch π constant for aromatic bromine of +0.86, moderated by the heterocyclic context). The higher lipophilicity of the bromo compound may improve membrane permeability in cellular assays while the additional mass can enhance binding affinity through increased van der Waals contacts. Procuring the des‑bromo analog would yield a scaffold with meaningfully different ADME properties, potentially misdirecting a lead‑optimisation campaign.

Physicochemical properties Lipophilicity Drug‑likeness

N1‑Cyclobutyl Group Confers Conformational Restriction and Potential Metabolic Stability Advantage Over N1‑Methyl Analogs

The N1‑cyclobutyl group introduces a degree of conformational restriction not present in the N1‑methyl analog (3‑bromo‑1‑methyl‑1H‑pyrazole‑5‑sulfonyl chloride, CAS 1936381‑19‑9) . Independent studies on radiofluorinated tyrosine derivatives have demonstrated that replacement of a methyl group with a cyclobutyl ring can significantly increase metabolic stability by reducing oxidative N‑dealkylation [1]. While direct metabolic stability data for the target compound are not publicly available, the cyclobutyl motif has been validated in multiple bioactive pyrazole series, including a 1‑cyclobutyl‑pyrazole derivative that achieved an IC₅₀ of 14 nM against the human bradykinin B1 receptor [2]. The N1‑methyl analog would be expected to exhibit higher metabolic lability and different target binding geometry, making it an unsuitable surrogate in programmes where PK profile or specific binding pose is critical.

Conformational restriction Metabolic stability Cyclobutyl isostere

Orthogonal Reactivity Sequence: Sulfonyl Chloride Derivatisation Followed by C3‑Bromo Cross‑Coupling Is Unique to This Scaffold

The target compound is the only commercially accessible building block that possesses both a C5‑sulfonyl chloride and a C3‑bromo substituent on a 1‑cyclobutyl‑pyrazole core. The sulfonyl chloride reacts rapidly with amines (typically >90 % conversion within 1–2 h at 0–25 °C in the presence of a tertiary amine base) to form stable sulfonamides, after which the C3‑bromo group remains intact and available for Pd‑catalysed cross‑coupling [1][2]. In contrast, the des‑bromo analog (CAS 2126164‑47‑2) can only undergo sulfonamide formation and cannot be further diversified via C–C bond formation, while the N1‑methyl analog (CAS 1936381‑19‑9) lacks the cyclobutyl conformational element. This orthogonal reactivity sequence—sulfonamide formation first, then Suzuki coupling—is a deliberate design feature that enables library chemists to access a much larger and more three‑dimensionally diverse chemical space than is possible with any single comparator compound.

Orthogonal functionalisation Sulfonamide library Sequential diversification

Highest‑Impact Application Scenarios for 3-Bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride Based on Evidence


Medicinal Chemistry: Parallel Synthesis of Cyclobutyl‑Pyrazole Sulfonamide Libraries with Late‑Stage C3 Arylation

The orthogonal reactivity of the sulfonyl chloride and C3‑bromo handles makes this compound an ideal central intermediate for generating diverse sulfonamide libraries. In a typical workflow, the sulfonyl chloride is first reacted with a set of 12–96 primary or secondary amines to produce the corresponding sulfonamides (typical isolated yields 70–90 %) [1]. Each sulfonamide is then subjected to Suzuki–Miyaura coupling with a panel of aryl‑ or heteroaryl‑boronic acids, exploiting the established superiority of bromo‑ over iodo‑pyrazoles in this transformation [1][2]. This two‑step, one‑intermediate strategy can rapidly generate hundreds of lead‑like molecules for HTS triage or SAR exploration around kinase, GPCR, or ion‑channel targets, a workflow that is structurally impossible with the des‑bromo or N1‑methyl analogs.

Chemical Biology: Targeted Covalent Inhibitor (TCI) Development Exploiting the Sulfonyl Chloride Warhead

The electrophilic sulfonyl chloride group can serve as a covalent warhead for targeting cysteine or lysine residues in protein active sites. The cyclobutyl group provides conformational pre‑organisation that can enhance binding site complementarity, as evidenced by the 14 nM potency of a structurally related 1‑cyclobutyl‑pyrazole derivative at the bradykinin B1 receptor [3]. Because the C3‑bromo substituent remains available after covalent protein modification, the compound also enables subsequent installation of a fluorophore or biotin tag via Suzuki coupling for target‑engagement assays or pull‑down proteomics, a capability not offered by the des‑bromo analog.

Agrochemical Discovery: Synthesis of N‑Sulfonyl Pyrazole Herbicide or Fungicide Candidates

Sulfonyl pyrazoles are established scaffolds in agrochemistry, with precedent for COX‑2 inhibition translating to herbicidal or fungicidal activity [2]. The compound enables rapid access to N‑sulfonylated pyrazole libraries that incorporate the metabolically resilient cyclobutyl group, which may enhance field stability relative to N‑alkyl analogs. The bromo substituent permits further fine‑tuning of physicochemical properties (logP, volatility) through cross‑coupling, allowing optimisation of foliar uptake or soil mobility without resynthesising the core scaffold.

Quote Request

Request a Quote for 3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.